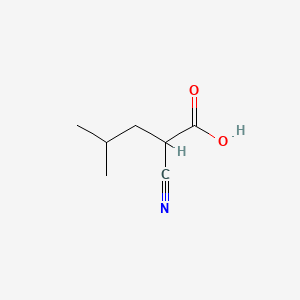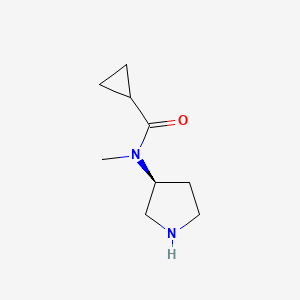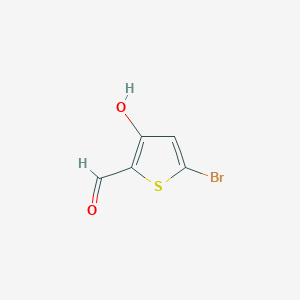
5-Bromo-3-hydroxythiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-hydroxythiophene-2-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxythiophene-2-carbaldehyde typically involves the bromination of 3-hydroxythiophene-2-carbaldehyde. One common method is the reaction of 3-hydroxythiophene-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-hydroxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in a suitable solvent such as ethanol.
Major Products Formed
Oxidation: 5-Bromo-3-hydroxythiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-hydroxythiophene-2-methanol.
Substitution: 5-Amino-3-hydroxythiophene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-hydroxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anticancer or antiviral effects.
Industry: In materials science, it is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 5-Bromo-3-hydroxythiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. Additionally, the aldehyde group can undergo reactions with nucleophiles, forming covalent bonds with biomolecules and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
3-Hydroxythiophene-2-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Amino-3-hydroxythiophene-2-carbaldehyde: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness
5-Bromo-3-hydroxythiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications. Its unique structure also contributes to its potential biological activities and applications in various fields.
Eigenschaften
Molekularformel |
C5H3BrO2S |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
5-bromo-3-hydroxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrO2S/c6-5-1-3(8)4(2-7)9-5/h1-2,8H |
InChI-Schlüssel |
WEIDYAPJMBEDKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1O)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
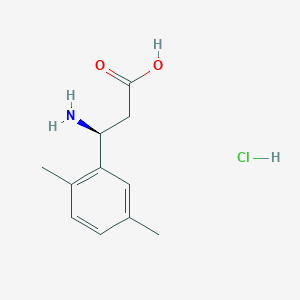


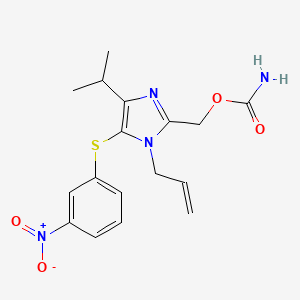
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)


